Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate
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Overview
Description
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various fields due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and esterification reactions. The use of continuous flow reactors and optimization of reaction parameters are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate
- 1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Comparison: Compared to similar compounds, Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2,3-dimethylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-6-4-5-8(11(14)15-3)10(9)13(7)2/h4-6H,1-3H3 |
InChI Key |
CSIPIZSYSXPZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N1C)C(=O)OC |
Origin of Product |
United States |
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